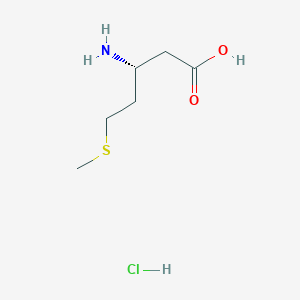

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride

Description

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride (CAS: 336182-07-1) is a non-proteinogenic amino acid derivative characterized by a pentanoic acid backbone substituted with a methylthio group (-SCH3) at position 5 and an amino group (-NH2) at position 3 in the (R)-configuration. Its molecular formula is C6H14ClNO2S, with a molecular weight of 199.70 g/mol . It is also referred to as L-β-Homomethionine hydrochloride, reflecting its structural similarity to methionine but with an extended carbon chain .

Properties

IUPAC Name |

(3R)-3-amino-5-methylsulfanylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNAMZKRVSJSSF-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336182-07-1 | |

| Record name | Pentanoic acid, 3-amino-5-(methylthio)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336182-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-5-(methylthio)pentanoic acid.

Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.

Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography.

Types of Reactions:

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products:

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated derivatives.

Chemistry:

- Used as a building block in the synthesis of complex organic molecules.

- Employed in the study of chiral catalysts and asymmetric synthesis.

Biology:

- Investigated for its role in enzyme-substrate interactions.

- Studied for its potential as a biochemical probe.

Medicine:

- Explored for its potential therapeutic applications, including as a precursor for drug development.

- Evaluated for its effects on biological pathways and disease models.

Industry:

- Utilized in the production of specialty chemicals and pharmaceuticals.

- Applied in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate, inhibitor, or modulator, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The compound belongs to a class of modified pentanoic acid derivatives with substitutions at positions 3 and 4. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Biological Activity

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride, also known as (R)-3-amino-5-methylthio-pentanoic acid, is a chiral amino acid with significant biological activity. This compound has garnered attention for its potential roles in various biochemical pathways, particularly in the context of neurotransmission and neuropharmacology.

- Molecular Formula : C₆H₁₄ClNO₂S

- Molecular Weight : 199.7 g/mol

- Structure : Characterized by a methylthio group at the fifth carbon of the pentanoic acid chain, enhancing its solubility and biological interactions.

Research indicates that (R)-3-amino-5-(methylthio)pentanoic acid acts primarily as a modulator of neurotransmitter systems. Its structural similarity to other amino acids allows it to interact with various neurotransmitter receptors, particularly those involved in excitatory neurotransmission such as glutamate receptors. This interaction may influence synaptic transmission and neuronal excitability, which is critical in various neurological conditions.

Biological Activities

-

Neurotransmitter Modulation :

- The compound has been studied for its ability to modulate excitatory neurotransmission, potentially impacting conditions such as epilepsy and neurodegenerative diseases.

- Preliminary studies suggest that it may enhance synaptic plasticity, which is crucial for learning and memory processes.

-

Antimicrobial Properties :

- Some studies have reported antimicrobial activities against specific bacterial strains, indicating a potential role in infection control.

- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

-

Antioxidative Effects :

- (R)-3-amino-5-(methylthio)pentanoic acid exhibits antioxidative properties, which can protect neuronal cells from oxidative stress—a contributing factor in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on rodent models demonstrated that administration of this compound led to a significant reduction in neuronal cell death following induced oxidative stress. The results indicated a marked improvement in cognitive function post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Case Study: Antimicrobial Activity

In vitro studies have shown that this compound exhibits inhibitory effects on the growth of Staphylococcus aureus. The compound was effective at concentrations as low as 50 µg/mL, highlighting its potential use in developing new antimicrobial therapies .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₆H₁₄ClNO₂S

- Molecular Weight : 199.7 g/mol

- Chirality : The compound is chiral, with distinct biological activities attributed to its (R) configuration.

Pharmaceutical Development

(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride serves as a crucial intermediate in the synthesis of drugs targeting the central nervous system (CNS). Its structural similarity to naturally occurring amino acids allows it to interact with neurotransmitter systems, making it a candidate for developing neuroprotective agents. Research indicates its potential role in modulating neurotransmitter release and receptor activity, particularly concerning gamma-aminobutyric acid (GABA) receptors, which are vital for anxiety regulation.

Biochemical Research

The compound is utilized in biochemical studies to explore its effects on synaptic transmission and neuronal excitability. Preliminary studies suggest that it may influence excitatory neurotransmission by interacting with glutamate receptors, highlighting its potential as a neuroactive agent. Its unique methylthio group enhances its solubility and reactivity, making it suitable for various synthetic applications in medicinal chemistry.

Synthesis of Complex Molecules

Due to its versatile reactivity, this compound is employed as a building block in synthesizing more complex molecules. It can participate in various chemical reactions, including amidation and esterification processes, which are essential for creating derivatives with enhanced biological activity or altered physicochemical properties.

Neuroprotective Effects

A study investigating the neuroprotective effects of this compound revealed its potential in alleviating symptoms associated with neuropathic pain. The compound was shown to modulate pain pathways through GABAergic mechanisms, suggesting its therapeutic promise in treating chronic pain conditions.

Interaction with Neurotransmitter Systems

Research focusing on the interactions of this compound with neurotransmitter systems demonstrated significant binding affinity at glutamate receptors. This interaction could lead to increased excitatory transmission, which may have implications for conditions such as depression and anxiety disorders.

Q & A

Q. What are the key steps in synthesizing (R)-3-amino-5-(methylthio)pentanoic acid hydrochloride, and how does stereochemistry influence the reaction conditions?

Methodological Answer: The synthesis typically involves chiral precursors and protection/deprotection strategies. For example:

- Step 1 : Start with a chiral β-homomethionine derivative (e.g., L-β-homomethionine) and introduce a methylthio group via nucleophilic substitution or oxidation-reduction sequences.

- Step 2 : Protect the amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during subsequent steps .

- Step 3 : Hydrochloride salt formation under acidic conditions to stabilize the final product.

Stereochemical control is critical; for instance, chiral HPLC or enzymatic resolution ensures enantiomeric purity (>99% ee) .

Q. How can LC-ESI-QQ MS/MS be utilized to characterize this compound and distinguish it from structural analogs?

Methodological Answer:

- Sample Preparation : Dissolve the compound in methanol/water (1:1) with 0.1% formic acid to enhance ionization.

- MS Parameters : Use collision-induced dissociation (CID) at 20–35 eV to fragment the parent ion ([M+H]⁺, m/z 163.24). Key fragments include m/z 102 (loss of -SCH₃) and m/z 74 (decarboxylation), which differentiate it from analogs lacking the methylthio group .

- Validation : Compare with reference spectra from databases like MassBank (MSBNK-RIKEN_ReSpect-PS060906) .

Q. What biological roles or metabolic pathways involve this compound?

Methodological Answer:

- Role in Methionine Metabolism : Acts as a homolog of methionine, potentially participating in transsulfuration pathways.

- Experimental Design : Radiolabeled (e.g., ¹³C/¹⁵N isotopes) versions can track incorporation into proteins or metabolites in cell cultures. Use LC-MS/MS to quantify pathway intermediates .

- Comparative Studies : Contrast its activity with L-methionine in enzyme inhibition assays (e.g., methionine adenosyltransferase) to assess functional divergence .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound, such as conflicting receptor-binding affinities?

Methodological Answer:

- Case Study : In GABA receptor assays, structural homologs (e.g., baclofen derivatives) show variable binding due to stereochemistry and chain length. For (R)-3-amino-5-(methylthio)pentanoic acid:

- In Vitro Testing : Use guinea pig ileum contraction assays to evaluate GABAB receptor modulation. Note that inhibitory effects (IC₅₀) may differ from baclofen due to the methylthio group’s steric effects .

- Antagonist Sensitivity : Test receptor specificity using antagonists like CGP35348; non-responsive activity suggests alternative mechanisms (e.g., cholinergic pathway interference) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Employ dynamic kinetic resolution with immobilized lipases (e.g., Candida antarctica Lipase B) to enhance enantioselectivity.

- AI-Driven Retrosynthesis : Tools like Reaxys or Pistachio predict feasible routes using Boc-protected intermediates and minimize racemization-prone steps (e.g., acidic deprotection) .

- Quality Control : Validate purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) and circular dichroism spectroscopy .

Q. How does the methylthio group influence the compound’s stability under physiological conditions?

Methodological Answer:

- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS:

- Stabilization Strategies : Formulate with cyclodextrins or lipid nanoparticles to protect the thioether moiety .

Data Analysis and Experimental Design

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to GABAB receptors. Parameters:

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex .

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) enhance metabolic pathway analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.